molecular formula C25H30ClN5O2 B2629483 N-benzyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride CAS No. 1327617-10-6

N-benzyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride

Cat. No. B2629483
CAS RN: 1327617-10-6
M. Wt: 468
InChI Key: ZGHIOFFCPKNVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride is a useful research compound. Its molecular formula is C25H30ClN5O2 and its molecular weight is 468. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

T-Type Calcium Channel Blocker for Epilepsy Treatment

The discovery of compounds related to N-benzyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride demonstrates significant advancements in the treatment of generalized epilepsies. These compounds have been identified as potent, selective T-type calcium channel blockers, exhibiting excellent brain penetration and solubility. Their optimization aimed at identifying aminopyrazole metabolites negative in the Ames test, leading to the selection of ACT-709478 as a clinical candidate for the treatment of generalized epilepsies (Bezençon et al., 2017).

Novel Synthesis Methods

Research into the synthesis of pyrazole and its derivatives, such as the compound , has highlighted their broad spectrum of biological applications. A study showcases a new, economical route for synthesizing these compounds, focusing on 1,3,5-substituted pyrazole moieties incorporated in drugs like Teneligliptin hydrobromide. This work aims to improve the synthetic efficiency and quality of such drugs, underscoring the chemical versatility and importance of pyrazole derivatives in pharmaceutical development (Kesarkar, Kashid, & Sukthankar, 2021).

Anticonvulsant Activity

The structural modification of N-benzyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride and related compounds has been studied for their anticonvulsant properties. Specifically, certain alkanamide derivatives have been synthesized and tested, showing promising results in maximal electroshock tests for anticonvulsant activity. This research indicates the therapeutic potential of these compounds in epilepsy treatment (Tarikogullari et al., 2010).

properties

IUPAC Name

N-benzyl-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-N-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2.ClH/c1-20-17-23(25(32)28-15-13-27(2)14-16-28)26-30(20)19-24(31)29(22-11-7-4-8-12-22)18-21-9-5-3-6-10-21;/h3-12,17H,13-16,18-19H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHIOFFCPKNVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride

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